molecular formula C8H17Cl2OP B1593768 Octylphosphonic dichloride CAS No. 3095-94-1

Octylphosphonic dichloride

Cat. No.: B1593768
CAS No.: 3095-94-1
M. Wt: 231.1 g/mol
InChI Key: RTHCRCDXILKTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octylphosphonic dichloride is an organophosphorus compound with the molecular formula C8H17Cl2OP. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by an octyl group and two chlorine atoms. This compound is primarily used in the synthesis of other organophosphorus compounds and has applications in various industrial processes.

Mechanism of Action

Target of Action

Octylphosphonic dichloride, also known as 1-Octylphosphonic dichloride, is primarily used in the surface modification of calcium fluoro and hydroxyapatite . It is also employed in the qualitative and quantitative analysis of phosphate rock . The primary targets of this compound are therefore these materials, where it acts to modify their surfaces for various applications.

Mode of Action

It is known to react with water , suggesting that it may undergo hydrolysis or other reactions when in contact with aqueous environments. This could result in the formation of new compounds or the modification of existing ones, such as the surface modification of calcium fluoro and hydroxyapatite .

Pharmacokinetics

Given its reactivity with water , it is likely that it would be rapidly metabolized and excreted in an aqueous biological system. Its bioavailability would therefore depend on factors such as the route of administration and the presence of other compounds that might interact with it.

Result of Action

The primary result of this compound’s action is the surface modification of calcium fluoro and hydroxyapatite . This can enhance the properties of these materials, making them more suitable for certain applications. For example, surface modification can improve the adhesion of coatings or the compatibility of biomedical implants.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water, given its reactivity with this substance . Other factors, such as temperature and pH, could also affect its stability and efficacy. It is noted to be moisture sensitive, and it is recommended to be stored away from strong bases, water/moisture, and oxidizing agents . Therefore, the environment in which this compound is used or stored can significantly impact its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octylphosphonic dichloride can be synthesized through the reaction of octylphosphonic acid with thionyl chloride. The reaction typically involves refluxing octylphosphonic acid with an excess of thionyl chloride at elevated temperatures (around 50°C) for several hours. The reaction mixture is then left overnight, and the excess thionyl chloride is removed under reduced pressure to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Octylphosphonic dichloride undergoes various chemical reactions, including substitution and hydrolysis.

Common Reagents and Conditions:

    Substitution Reactions: this compound reacts with alcohols in the presence of a base such as triethylamine to form octylphosphonic acid esters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form octylphosphonic acid and hydrochloric acid.

Major Products Formed:

    Esters: Reaction with alcohols forms octylphosphonic acid esters.

    Acid: Hydrolysis forms octylphosphonic acid.

Scientific Research Applications

Octylphosphonic dichloride has several applications in scientific research and industry:

Comparison with Similar Compounds

    Phosphoryl Chloride (POCl3): Used in similar substitution reactions but lacks the octyl group.

    Octylphosphonic Acid: The parent compound from which octylphosphonic dichloride is derived.

    Phosphonic Acid Esters: Similar in structure but with different alkyl or aryl groups.

Uniqueness: this compound is unique due to its specific reactivity and the presence of the octyl group, which imparts distinct properties compared to other phosphonic acid derivatives. Its ability to form stable esters and its application in surface modification and corrosion inhibition make it a valuable compound in various industrial and research settings .

Properties

IUPAC Name

1-dichlorophosphoryloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl2OP/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCRCDXILKTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184928
Record name Octylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3095-94-1
Record name P-Octylphosphonic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3095-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octylphosphonic dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octylphosphonic dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octylphosphonic dichloride
Reactant of Route 2
Octylphosphonic dichloride
Reactant of Route 3
Reactant of Route 3
Octylphosphonic dichloride
Reactant of Route 4
Octylphosphonic dichloride
Reactant of Route 5
Octylphosphonic dichloride
Reactant of Route 6
Reactant of Route 6
Octylphosphonic dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.